2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid
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Overview
Description
2-Tert-butylquinolin-4-amine and 2-chloro-5-nitrobenzoic acid are two distinct chemical compounds that can be studied together due to their potential interactions and applications in various fields. 2-Tert-butylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound, while 2-chloro-5-nitrobenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Tert-butylquinolin-4-amine
Starting Materials: The synthesis typically begins with quinoline derivatives.
Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by amination at the 4-position.
Catalysts: Common catalysts include Lewis acids like aluminum chloride.
Solvents: Non-polar solvents such as dichloromethane are often used.
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2-chloro-5-nitrobenzoic acid
Starting Materials: The synthesis starts with benzoic acid derivatives.
Reaction Conditions: Chlorination is achieved using thionyl chloride, followed by nitration using a mixture of nitric acid and sulfuric acid.
Catalysts: Sulfuric acid acts as a catalyst in the nitration step.
Solvents: Polar solvents like acetic acid are used.
Industrial Production Methods
2-Tert-butylquinolin-4-amine: Industrial production involves large-scale Friedel-Crafts alkylation followed by amination, with continuous monitoring of reaction conditions to ensure high yield and purity.
2-chloro-5-nitrobenzoic acid: Industrial production uses automated chlorination and nitration processes, with stringent control over temperature and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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2-Tert-butylquinolin-4-amine
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction can yield various amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
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2-chloro-5-nitrobenzoic acid
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with nucleophiles.
Esterification: Can form esters with alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
2-Tert-butylquinolin-4-amine: Quinoline N-oxides, various amine derivatives.
2-chloro-5-nitrobenzoic acid: Aminobenzoic acids, substituted benzoic acids, esters.
Scientific Research Applications
Chemistry
2-Tert-butylquinolin-4-amine: Used as a building block in the synthesis of complex organic molecules.
2-chloro-5-nitrobenzoic acid: Used in the synthesis of dyes and pigments.
Biology
2-Tert-butylquinolin-4-amine: Investigated for its potential as an antimicrobial agent.
2-chloro-5-nitrobenzoic acid: Studied for its role in enzyme inhibition.
Medicine
2-Tert-butylquinolin-4-amine:
2-chloro-5-nitrobenzoic acid: Explored for its anti-inflammatory properties.
Industry
2-Tert-butylquinolin-4-amine: Used in the production of specialty chemicals.
2-chloro-5-nitrobenzoic acid: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
2-Tert-butylquinolin-4-amine
Molecular Targets: Binds to bacterial DNA, inhibiting replication.
Pathways Involved: Disrupts the bacterial cell wall synthesis pathway.
2-chloro-5-nitrobenzoic acid
Molecular Targets: Inhibits specific enzymes involved in inflammation.
Pathways Involved: Blocks the cyclooxygenase pathway, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylquinolin-4-amine: Similar compounds include other quinoline derivatives like 2-methylquinoline and 2-ethylquinoline.
2-chloro-5-nitrobenzoic acid: Similar compounds include 2-chloro-4-nitrobenzoic acid and 3-chloro-5-nitrobenzoic acid.
Uniqueness
2-Tert-butylquinolin-4-amine: The tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to metabolic degradation.
2-chloro-5-nitrobenzoic acid: The combination of chloro and nitro groups provides unique reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.C7H4ClNO4/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h4-8H,1-3H3,(H2,14,15);1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBHQZJDDYMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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